5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine is an organic compound known for its unique structural features and diverse applications This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. For instance, the reaction of 4-(dimethylamino)benzohydrazide with phenyl isocyanate under reflux conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in electron transfer processes, making it effective in applications such as fluorescence and photodynamic therapy. The dimethylamino group can enhance its binding affinity to specific targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-(dimethylamino)phenyl)-2-(4-pyridyl)-1,3-oxazole: This compound shares similar structural features and is used as a fluorescent probe.
5-(4-(dimethylamino)phenyl)-2-benzamidopyrazines: Known for their fluorescent properties, these compounds are used in imaging applications.
4-Dimethylaminoantipyrine: This compound has applications in analytical chemistry and diagnostics.
Uniqueness
5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine stands out due to its specific combination of functional groups, which confer unique chemical and physical properties
Properties
CAS No. |
918964-49-5 |
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Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H16N4O/c1-20(2)14-10-8-12(9-11-14)15-18-19-16(21-15)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,17,19) |
InChI Key |
IUSAQGJKXBRYKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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